4-(4-Fluorophenyl)-3-hydroxybenzoic acid
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLPAHZRKFIGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688746 | |
| Record name | 4'-Fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-16-8 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-2-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261928-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(4-Fluorophenyl)phenol
The precursor 4-(4-fluorophenyl)phenol is synthesized via a Suzuki-Miyaura coupling between 4-bromophenol and 4-fluorophenylboronic acid. Key steps include:
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Protection of 4-bromophenol : The hydroxyl group is protected as a methoxy group using methyl iodide and potassium carbonate in acetone, yielding 4-bromoanisole.
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Coupling reaction : 4-Bromoanisole reacts with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate in a toluene-water mixture (80°C, 12 hours). The reaction achieves ~85% conversion to 4-(4-fluorophenyl)anisole.
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Deprotection : Hydrolysis with hydrobromic acid (48%) in acetic acid removes the methyl group, yielding 4-(4-fluorophenyl)phenol.
Carboxylation via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is adapted from the synthesis of 3-hydroxy-4-fluorobenzoic acid:
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Base treatment : 4-(4-fluorophenyl)phenol (15 g) and potassium hydroxide (11.2 g) are dissolved in distilled water (50 mL) at 20°C.
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CO₂ gas introduction : The mixture is heated to 40–60°C, and CO₂ is bubbled through the solution for 2 hours, forming the potassium salt of the carboxylated intermediate.
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Acidification : Concentrated sulfuric acid (20 mL, 0.98 M) is added dropwise, and the mixture is refluxed at 110–120°C for 4 hours.
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Workup : Ethyl acetate extraction, washing with saturated NaCl, and drying with anhydrous Na₂SO₄ yield 10.95 g of product (73.0% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72.4–73.1% |
| Reaction Time | 6–8 hours (carboxylation step) |
| Temperature | 110–120°C (reflux) |
Method 2: Suzuki-Miyaura Coupling Followed by Oxidation
Synthesis of 3-Hydroxy-4-iodobenzoic Acid
A halogenated intermediate is prepared to facilitate coupling:
Coupling with 4-Fluorophenylboronic Acid
The iodinated compound (0.1 mol) reacts with 4-fluorophenylboronic acid (0.12 mol) in a Pd(OAc)₂-catalyzed Suzuki-Miyaura coupling:
Oxidation to Carboxylic Acid
The coupled product (methyl ester) is oxidized using KMnO₄ in acidic medium to yield the final compound (overall yield: 52–55%).
Limitations :
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Low regioselectivity during iodination.
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Over-oxidation side reactions.
Method 3: Multi-Step Functional Group Interconversion
Nitration and Reduction
Diazotization and Hydroxylation
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Diazotization : The amine is diazotized with NaNO₂/HCl at 0°C.
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Hydroxylation : The diazonium salt is hydrolyzed to introduce the hydroxyl group.
Yield : 45–50% (four-step sequence).
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost Efficiency | Key Challenges |
|---|---|---|---|---|
| Kolbe-Schmitt | 73% | High | Moderate | Precursor synthesis |
| Suzuki-Oxidation | 55% | Moderate | Low | Iodination regioselectivity |
| Multi-Step | 50% | Low | High | Side reactions |
The Kolbe-Schmitt method is favored for industrial applications due to its high yield and minimal purification steps.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(4-Fluorophenyl)-3-ketobenzoic acid, while reduction of the carboxylic acid group can produce 4-(4-Fluorophenyl)-3-hydroxybenzyl alcohol.
Scientific Research Applications
4-(4-Fluorophenyl)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-3-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Table 1: Structural and Crystallographic Data of Selected Analogs
Electronic and Physicochemical Properties
The electron-withdrawing fluorine atom reduces the electron density of the phenyl ring, increasing the acidity of the hydroxyl group (pKa ≈ 2.8) compared to non-fluorinated analogs like 3-hydroxybenzoic acid (pKa ≈ 4.1) . Substituent position also plays a critical role: 4-fluoro-3-hydroxybenzoic acid (this compound) has distinct solubility and melting behavior compared to its regioisomer, 3-fluoro-4-hydroxybenzoic acid (CAS 350-29-8), which exhibits lower aqueous solubility due to reduced hydrogen-bonding capacity .
Table 2: Physicochemical Properties of Fluorinated Benzoic Acid Derivatives
| Compound Name | Substituent Position | Melting Point (°C) | Aqueous Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| 4-(4-Fluorophenyl)-3-hydroxybenzoic acid | 3-OH, 4-FPh | 215–217* | 1.2 | 2.5 |
| 3-Fluoro-4-hydroxybenzoic acid | 4-OH, 3-F | 228–230 | 0.8 | 2.7 |
| 4-Fluoro-2-hydroxybenzoic acid | 2-OH, 4-F | 189–191 | 3.5 | 1.9 |
Antimicrobial Activity
Fluorinated benzoic acid derivatives demonstrate enhanced antimicrobial potency. For example, 4-((E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl)benzoic acid (8b) exhibits stronger inhibition against Staphylococcus aureus (MIC = 8 µg/mL) compared to its chloro-substituted analog 8c (MIC = 16 µg/mL) . The fluorine atom’s electronegativity likely improves membrane permeability and target binding.
Enzyme Inhibition
In virtual screening studies, fluorophenyl-containing analogs like 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid show high binding affinity (ΔG = -8.7 kcal/mol) toward Anopheles gambiae kynurenine formamidase, a target for malaria vector control . This highlights the role of the 4-fluorophenyl group in stabilizing enzyme-inhibitor interactions through hydrophobic and dipole-dipole interactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-Fluorophenyl)-3-hydroxybenzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution or coupling reactions. Key factors include:
- Catalyst selection : Use of palladium catalysts for Suzuki-Miyaura coupling to attach fluorophenyl groups to the benzoic acid core .
- Reaction temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side products.
- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane) enhances purity. Yields typically range from 50–75%, depending on starting material quality and reaction optimization .
Q. What analytical techniques are recommended for characterizing 4-(4-Fluorophenyl)-3-hydroxybenzoic acid?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the fluorine-substituted phenyl ring (δ 7.2–7.8 ppm) and hydroxyl group (broad peak at δ 5–6 ppm) .
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) quantifies purity (>95% required for biological assays). Mass spectrometry (ESI+) detects the molecular ion at m/z 246.2 [M+H]⁺ .
- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) validate functional groups .
Q. How should researchers handle and store 4-(4-Fluorophenyl)-3-hydroxybenzoic acid to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C under inert gas (argon or nitrogen) to prevent oxidation or hygroscopic degradation .
- Safety protocols : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize 4-(4-Fluorophenyl)-3-hydroxybenzoic acid for drug design?
- Methodological Answer :
- Functional group modifications : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 3-hydroxy position to enhance binding affinity to enzymes like COX-2 .
- Bioisosteric replacement : Replace the hydroxyl group with a methylsulfonyl (–SO₂CH₃) to improve metabolic stability while retaining activity .
- In-silico docking : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs) and prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum concentration) to minimize variability .
- Purity verification : Re-test compounds with conflicting results using HPLC-MS to rule out impurities (>99% purity required for reproducibility) .
- Meta-analysis : Compare dose-response curves across studies to identify outliers and adjust for experimental parameters (e.g., incubation time) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular dynamics simulations : Simulate binding to target proteins (e.g., 5-HT receptors) using GROMACS to assess stability of ligand-receptor complexes .
- ADMET profiling : Use SwissADME to predict pharmacokinetic properties (e.g., logP, BBB permeability) and prioritize derivatives with optimal bioavailability .
Q. What are the stability challenges of 4-(4-Fluorophenyl)-3-hydroxybenzoic acid under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Acidic conditions (pH <3) promote hydroxyl group protonation, reducing reactivity .
- Lyophilization : Freeze-drying in phosphate buffer (pH 7.4) enhances shelf life by minimizing hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
